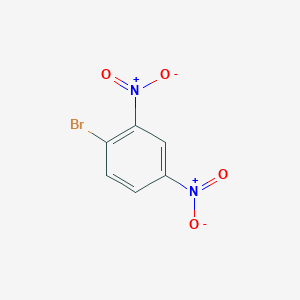

1-Bromo-2,4-dinitrobenzene

概要

説明

1-Bromo-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H3BrN2O4. It is characterized by the presence of a bromine atom and two nitro groups attached to a benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its reactivity and stability .

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:

Nitration: Benzene is first nitrated to form 1,3-dinitrobenzene.

Bromination: The 1,3-dinitrobenzene is then brominated to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

化学反応の分析

1-Bromo-2,4-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted products.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Hydroxide ions, amines; typically carried out in aqueous or alcoholic solutions.

Reduction: Tin and hydrochloric acid, hydrogen and palladium catalysts; conducted under controlled temperature and pressure.

Oxidation: Strong oxidizing agents under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted benzene derivatives.

Reduction: 1-Bromo-2,4-diaminobenzene.

Oxidation: Various oxidized products depending on the conditions used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

BDNB is primarily utilized as an intermediate in the synthesis of various chemical compounds. It is involved in the preparation of dyes, pharmaceuticals, and agrochemicals. The presence of the bromine atom enables nucleophilic substitution reactions, where it can be replaced by various nucleophiles, facilitating the construction of more complex molecules .

Synthesis of N-Heterocyclic Carbenes (NHCs)

BDNB has been employed to synthesize NHCs with a 2,4-dinitrophenyl substituent. These derivatives exhibit unique electronic properties that are beneficial for developing efficient catalysts in organic reactions.

Emulsion Polymerization

In industrial applications, BDNB acts as a retarder in the emulsion polymerization of styrene. This function is critical for controlling the polymerization rate and influencing the final molecular weight of the produced polymers.

Biological Applications

Biochemical Assays

BDNB is used in biochemical assays to study enzyme activities, particularly in assays involving glutathione S-transferase (GST). This application is vital for understanding enzyme kinetics and mechanisms in biological systems.

Toxicological Studies

The compound has been investigated for its potential use in drug development and as a model compound in toxicological studies. Its effects on human health have been assessed through animal studies, which indicate possible developmental toxicity .

Medical Research

Drug Development

Research on BDNB has highlighted its potential role in drug development due to its reactivity and ability to form derivatives that may exhibit pharmacological activity. The compound serves as a model for studying the interactions between drugs and biological targets.

Industrial Applications

Production of Agrochemicals

The compound is also utilized in the production of agrochemicals, where its reactivity can be harnessed to create effective agricultural products .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes and pharmaceuticals | Key role in nucleophilic substitution reactions |

| Biological Research | Enzyme activity assays (GST) | Important for studying biochemical pathways |

| Medical Research | Potential drug development | Investigated for pharmacological properties |

| Industrial Applications | Emulsion polymerization | Controls polymerization rates |

| Agrochemical Production | Synthesis of agrochemicals | Utilized for creating effective agricultural products |

Case Study 1: Nucleophilic Aromatic Substitution

Research comparing microwave-assisted methods with traditional reflux methods for nucleophilic aromatic substitution using BDNB demonstrated that microwave irradiation significantly accelerates reaction times and improves yields when using various nucleophiles such as thiocyanate and ethylamine. This highlights BDNB's versatility and efficiency as a reagent in synthetic chemistry.

Case Study 2: Toxicological Assessment

A study investigating the developmental toxicity of BDNB through animal models indicated potential risks associated with exposure to this compound. The findings emphasize the importance of understanding the toxicological profiles of compounds used in research and industry .

作用機序

The mechanism of action of 1-Bromo-2,4-dinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the nitro groups can be reduced to amino groups, altering the compound’s chemical properties and reactivity . These reactions are facilitated by the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards nucleophilic attack .

類似化合物との比較

1-Bromo-2,4-dinitrobenzene can be compared with other similar compounds such as:

1-Chloro-2,4-dinitrobenzene: Similar structure but with a chlorine atom instead of bromine.

1-Iodo-2,4-dinitrobenzene: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to the bromine derivative.

2,4-Dinitrobromobenzene: Another isomer with different positions of the nitro groups, leading to variations in chemical behavior and applications.

Uniqueness: this compound is unique due to its specific reactivity patterns and applications in various fields. The presence of both bromine and nitro groups makes it a versatile compound for synthetic and analytical purposes .

生物活性

1-Bromo-2,4-dinitrobenzene (DNBB) is an organobromine compound that has garnered attention due to its diverse biological activities and potential toxicological effects. This article delves into the compound's biological activity, including its mechanisms of action, toxicity, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- CAS Number : 583-60-8

The compound features a bromine atom and two nitro groups attached to a benzene ring, which contributes to its reactivity and biological effects.

Toxicity and Health Effects

This compound exhibits significant toxicity, particularly through mechanisms that lead to methemoglobinemia. This condition arises when the compound or its metabolites bind to hemoglobin, inhibiting oxygen transport in the blood. Symptoms of methemoglobinemia include:

- Cyanosis : A bluish discoloration of the skin and mucous membranes.

- Respiratory Distress : Difficulty in breathing, which can escalate to severe complications at higher concentrations (40-60% methemoglobin levels) leading to weakness, dizziness, and confusion.

- Neurological Symptoms : Exposure can result in ataxia and hyperreflexia, with severe cases leading to convulsions and hallucinations .

Allergic Reactions

The compound has been noted for its potential to cause allergic reactions upon skin contact. These reactions can manifest as contact eczema or urticaria due to a cell-mediated immune response. The sensitization potential varies among individuals, with some experiencing significant allergic reactions after exposure .

Cytotoxicity in Cell Lines

Research indicates that DNBB is highly cytotoxic in various cell lines. A study involving the T24 bladder cancer cell line demonstrated that DNBB significantly reduced cell viability in a dose-dependent manner. The mechanism of action appears to involve apoptosis, characterized by increased intracellular calcium levels leading to cell death .

Ecotoxicological Impact

This compound poses risks not only to human health but also to aquatic ecosystems. It has been identified as harmful to organisms such as rainbow trout and Daphnia magna, indicating its potential for bioaccumulation and ecological disruption . The bromide ion released from DNBB can affect microbial growth and disrupt aquatic food chains.

Case Study 1: Methemoglobinemia Induction

A clinical case highlighted the induction of methemoglobinemia following exposure to DNBB during laboratory experiments. The patient presented with classic symptoms of cyanosis and respiratory distress several hours post-exposure. Treatment involved methylene blue administration to restore normal hemoglobin function .

Case Study 2: Allergic Contact Dermatitis

In another instance, a laboratory technician developed allergic contact dermatitis after handling DNBB without adequate protective gear. Patch testing confirmed sensitization to the compound, emphasizing the need for stringent safety protocols when working with this substance .

Summary of Research Findings

特性

IUPAC Name |

1-bromo-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOPJYORIDJAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060403 | |

| Record name | Benzene, 1-bromo-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Aldrich MSDS] | |

| Record name | 1-Bromo-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

584-48-5 | |

| Record name | 1-Bromo-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2,4-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MS3FTW380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Bromo-2,4-dinitrobenzene's structure in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis due to the presence of the bromine atom, which can be readily substituted by various nucleophiles. [, , ] This makes it valuable for building complex molecules, particularly benzimidazole derivatives. [] The electron-withdrawing nitro groups further enhance the reactivity of the bromine atom towards nucleophilic attack.

Q2: How does this compound compare to other reagents in nucleophilic aromatic substitution reactions?

A2: Studies comparing microwave-assisted and traditional reflux methods for nucleophilic aromatic substitution reactions using this compound with various nucleophiles (thiocyanate, ethylamine, and diethylamine) demonstrate that microwave irradiation significantly accelerates the reaction, resulting in shorter reaction times and improved yields. [] This highlights the potential for greener and more efficient synthetic methodologies.

Q3: What role does this compound play in the synthesis of N-Heterocyclic Carbenes (NHCs)?

A3: Researchers have utilized this compound to synthesize NHCs with a 2,4-dinitrophenyl (DNP) substituent. [] These DNP-substituted NHCs exhibit unique electronic properties, decreasing the σ-donating ability and increasing the π-accepting ability of the carbenic carbon in their corresponding rhodium and gold complexes. [] This ability to fine-tune the electronic properties of NHCs is crucial for developing efficient catalysts.

Q4: Can you elaborate on the application of this compound in emulsion polymerization?

A4: Research indicates that this compound acts as a retarder in the emulsion polymerization of styrene. [] This retardation occurs through the reaction of growing polymer radicals with the this compound molecule, forming a less reactive radical species. [] This interaction effectively controls the rate of polymerization and influences the final polymer molecular weight.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Characterizing this compound and its derivatives typically involves a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information on the compound's functional groups, structure, and molecular weight, respectively. Single-crystal X-ray diffraction has been used to determine the crystal structure of this compound. [, ]

Q6: Are there environmental concerns associated with this compound?

A6: While the provided research papers do not extensively discuss the environmental impact of this compound, it is crucial to acknowledge its potential hazards. As with many halogenated aromatic compounds, proper handling, waste management, and exploration of greener alternatives are essential considerations for minimizing environmental risks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。